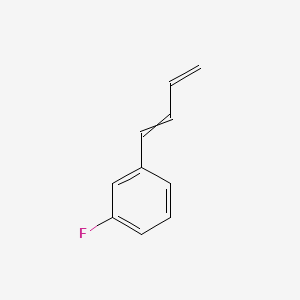

Benzene, 1-(1,3-butadienyl)-3-fluoro-

Description

Significance of Fluorinated Organic Compounds in Contemporary Synthetic Challenges

The strategic incorporation of fluorine into organic molecules is a powerful tool in modern chemistry, often imparting unique and desirable properties to the parent compound. nbinno.comnbinno.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the high thermal and chemical stability of organofluorine compounds. wikipedia.org This stability is crucial in the development of pharmaceuticals, agrochemicals, and advanced materials. alfa-chemistry.com In medicinal chemistry, the introduction of fluorine can enhance a drug's metabolic stability, lipophilicity, and binding affinity to biological targets. nbinno.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com The unique electronic properties conferred by the highly electronegative fluorine atom can also influence the reactivity of a molecule, making fluorinated intermediates valuable building blocks in organic synthesis. nbinno.comnbinno.com

The Pervasive Role of Conjugated Diene Systems in Fundamental Organic Reactivity and Synthesis

Conjugated dienes, which feature alternating double and single carbon-carbon bonds, are fundamental structures in organic chemistry due to the delocalization of π-electrons across the system. fiveable.meyoutube.com This electron delocalization results in enhanced thermodynamic stability compared to isolated dienes. youtube.compsiberg.com Conjugated dienes are highly versatile reagents, most notably participating in pericyclic reactions such as the Diels-Alder reaction, a powerful method for forming six-membered rings with high stereocontrol. fiveable.memeta-synthesis.com They also undergo sigmatropic rearrangements and various addition reactions. fiveable.me The reactivity of conjugated dienes makes them valuable intermediates in the synthesis of complex natural products and polymers. fiveable.menih.gov For instance, 1,3-butadiene (B125203) is a key monomer in the production of synthetic rubbers. psiberg.com

Unique Structural and Electronic Features of Benzene (B151609), 1-(1,3-butadienyl)-3-fluoro-

Benzene, 1-(1,3-butadienyl)-3-fluoro- is a molecule that combines the structural features of a fluoroaromatic ring and a conjugated diene system. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect on the benzene ring. This effect can influence the electron density of the entire conjugated system, including the butadienyl side chain. Concurrently, the fluorine atom can participate in resonance, donating a lone pair of electrons to the aromatic ring. The interplay of these electronic effects modulates the reactivity of both the aromatic ring and the diene. The extended conjugation between the phenyl ring and the butadiene moiety allows for significant delocalization of π-electrons, which is expected to influence its spectroscopic properties, particularly its UV-Visible absorption.

Overview of Current Research Trajectories Pertaining to Fluorinated Aryl Butadiene Derivatives

Current research involving fluorinated aryl butadiene derivatives often focuses on their synthesis and application in materials science and medicinal chemistry. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are being explored for the efficient and stereoselective synthesis of these compounds. acs.orgacs.org There is significant interest in their potential as components of advanced materials, such as liquid crystals, light-emitting materials, and nonlinear optical materials, due to their unique photophysical properties. acs.org The introduction of fluorine can be used to fine-tune these properties. acs.orgacs.org Furthermore, these compounds serve as versatile building blocks for synthesizing more complex fluorinated molecules for the pharmaceutical and agrochemical industries. researchgate.netresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C10H9F |

|---|---|

Molecular Weight |

148.18 g/mol |

IUPAC Name |

1-buta-1,3-dienyl-3-fluorobenzene |

InChI |

InChI=1S/C10H9F/c1-2-3-5-9-6-4-7-10(11)8-9/h2-8H,1H2 |

InChI Key |

LPOXLEKRXAXWFL-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=CC1=CC(=CC=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for Benzene, 1 1,3 Butadienyl 3 Fluoro

Strategic Approaches to Fluorinated Aryl Precursors

The efficient synthesis of the target molecule is highly dependent on the availability of suitable fluorinated aryl precursors. Key starting materials include 3-fluorobenzaldehyde (B1666160) and 3-fluorophenylboronic acid, which serve as foundational building blocks for subsequent carbon-carbon bond-forming reactions.

The preparation of 3-fluorobenzaldehyde can be achieved through various methods, including the oxidation of m-fluorotoluene. guidechem.com One approach involves a continuous oxidation process using a tubular reactor, where m-fluorotoluene is reacted with an oxidant in the presence of a metal complex catalyst and a carboxylic acid solvent. guidechem.com Another route is the halogen-exchange reaction of a corresponding chlorinated benzaldehyde, such as 4-chlorobenzaldehyde (B46862) to produce 4-fluorobenzaldehyde, a principle that can be applied to other isomers. wikipedia.orggoogle.com

3-Fluorophenylboronic acid is another crucial precursor, particularly for cross-coupling reactions. chemicalbook.comiucr.orgresearchgate.net It is a versatile building block in organic synthesis. iucr.orgresearchgate.net The synthesis of arylboronic acids can be achieved from the corresponding aryl halide. For instance, (3,4,5-trifluorophenyl)boronic acid is synthesized from 1-bromo-3,4,5-trifluorobenzene. orgsyn.org A similar strategy can be employed for the synthesis of 3-fluorophenylboronic acid from a suitable 3-fluoro-substituted aryl halide.

Table 1: Key Fluorinated Aryl Precursors and Their Synthetic Relevance

| Precursor | Chemical Structure | Key Synthetic Application |

| 3-Fluorobenzaldehyde | C₇H₅FO | Olefination reactions (Wittig, Horner-Wadsworth-Emmons) |

| 3-Fluorophenylboronic acid | C₆H₆BFO₂ | Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling) |

Installation of the 1,3-Butadienyl Moiety: Reaction Pathways and Mechanisms

With the fluorinated aryl precursors in hand, the next critical step is the introduction of the 1,3-butadienyl group. Several synthetic strategies can be employed, each with its own advantages and mechanistic pathways.

Olefination reactions are a cornerstone of alkene synthesis and can be adapted to form conjugated dienes. nih.gov The Wittig reaction, which utilizes a phosphonium (B103445) ylide to convert aldehydes or ketones into alkenes, is a prominent method. masterorganicchemistry.comunwisdom.org In the context of synthesizing Benzene (B151609), 1-(1,3-butadienyl)-3-fluoro-, 3-fluorobenzaldehyde would be reacted with a suitable phosphorus ylide derived from a C4 precursor. The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane, ultimately yielding the desired alkene and a phosphine (B1218219) oxide byproduct. bu.edu The stereochemistry of the resulting diene can be influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. researchgate.netresearchgate.net This method often offers advantages in terms of the ease of separation of the phosphate (B84403) byproduct and typically provides excellent stereoselectivity for the (E)-alkene. nih.gov For the synthesis of the target molecule, an appropriate phosphonate reagent bearing the butadienyl fragment would be reacted with 3-fluorobenzaldehyde in the presence of a base. nih.gov

Table 2: Comparison of Olefination Strategies

| Reaction | Reagent | Key Intermediate | Typical Product Stereochemistry |

| Wittig | Phosphonium ylide | Betaine/Oxaphosphetane | Dependent on ylide stability |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | Not applicable | Predominantly (E)-isomer |

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Heck reaction, for instance, involves the palladium-catalyzed reaction of an aryl halide with an alkene. wikipedia.orgnih.gov To synthesize Benzene, 1-(1,3-butadienyl)-3-fluoro-, a 3-fluoro-substituted aryl halide could be coupled with 1,3-butadiene (B125203). rsc.orgmdpi.combeilstein-journals.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene, and subsequent β-hydride elimination to yield the product and regenerate the catalyst. nih.gov

The Suzuki reaction provides another versatile route, coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.gov In this case, 3-fluorophenylboronic acid would be reacted with a butadienyl halide or a related derivative. chemicalbook.com This reaction is known for its high functional group tolerance.

While the Sonogashira coupling is primarily used for the synthesis of alkynes, it can be adapted for the synthesis of enynes, which can then be further transformed into dienes. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.

Table 3: Overview of Relevant Cross-Coupling Reactions

| Reaction | Reactants | Catalyst System |

| Heck | Aryl halide, Alkene | Palladium catalyst, Base |

| Suzuki | Arylboronic acid, Organohalide | Palladium catalyst, Base |

| Sonogashira | Terminal alkyne, Aryl/Vinyl halide | Palladium and Copper catalysts, Base |

A direct approach to installing both the fluorine atom and the diene functionality is through the hydrofluorination of enynes. rsc.org This method involves the addition of hydrogen fluoride (B91410) across the triple bond of a conjugated enyne. Recent advancements have utilized reagents like pyridinium (B92312) tetrafluoroborate (B81430) for the stereoselective hydrofluorination of alkynes to yield vinyl fluorides. rsc.orgnih.gov Applying this methodology to an enyne precursor could provide a direct route to the fluorinated diene. rsc.org The regioselectivity of the fluorine addition is a critical aspect of this strategy. rsc.org Gold-catalyzed hydrofluorination of alkynes has also been explored, offering another potential catalytic system for this transformation. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules. A hypothetical MCR for the synthesis of Benzene, 1-(1,3-butadienyl)-3-fluoro- could involve the reaction of a fluorobenzene (B45895) derivative, 1,3-butadiene, and another component in a one-pot process. While specific examples for this exact target molecule are not prevalent, the principles of MCRs, such as those involving conjugated dienes and other reactive species, suggest the feasibility of such an approach under appropriate catalytic conditions. beilstein-journals.orgnih.gov

Rearrangement reactions provide an alternative synthetic avenue. For instance, the transition metal-catalyzed rearrangement of appropriately substituted alkylallenes can lead to the formation of 1,3-dienes. mdpi.com

Cycloaddition reactions, followed by an aromatization step, represent another powerful strategy in the synthesis of substituted aromatic compounds. A Diels-Alder reaction between a suitable diene and dienophile could construct a six-membered ring, which upon subsequent elimination or oxidation, would lead to the aromatic core functionalized with the desired side chain. While a direct cycloaddition-aromatization to form Benzene, 1-(1,3-butadienyl)-3-fluoro- is conceptually complex, related strategies are fundamental in synthetic organic chemistry for the construction of substituted benzene rings.

Control of Stereochemistry in Synthesis

The synthesis of substituted 1,3-dienes demands rigorous control over stereochemistry, as the spatial arrangement of substituents profoundly influences the molecule's physical, chemical, and biological properties. nih.govmdpi.com For Benzene, 1-(1,3-butadienyl)-3-fluoro-, this control extends to two key areas: the regiochemistry of the substituents on the aromatic ring and the stereochemistry (E/Z isomerism) of the diene's double bonds.

Regioselective Synthesis of Fluoro-Butadienyl Isomers

Achieving the specific 1,3- (or meta) substitution pattern of the fluoro and butadienyl groups on the benzene ring is a primary challenge. Modern synthetic methods have largely overcome the limitations of older techniques like Friedel-Crafts alkylation, which often result in poor yields and a mixture of isomers due to regioselectivity issues. smolecule.com

Palladium-catalyzed cross-coupling reactions are the cornerstone for the regioselective synthesis of this compound. smolecule.com The Suzuki-Miyaura coupling, for instance, provides a highly controlled method for C-C bond formation. By coupling a 3-fluorophenylboronic acid with a stereodefined 2-bromo-1,3-butadiene, the desired 1,3-substitution pattern can be achieved with high fidelity. smolecule.com Similarly, other cross-coupling reactions offer precise control over the final substitution pattern by pre-functionalizing the coupling partners at the desired positions.

Another powerful strategy for ensuring regioselectivity involves directed ortho-metalation, where a directing group on the benzene ring guides lithiation to an adjacent position. While not directly applicable for the meta product, understanding these principles is key to designing syntheses for various isomers. For 1,3-disubstituted benzenes, lithiation can be directed to the 2-position, between the two substituents, offering a route to precisely functionalized aromatic compounds. researchgate.net

Table 1: Comparison of Methodologies for Regiocontrol

| Method | Description | Regioselectivity | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Coupling of 3-fluorophenylboronic acid with a butadienyl halide. smolecule.com | High | Mild conditions, high functional group tolerance, excellent regiocontrol. | Requires pre-functionalized starting materials. |

| Hiyama Coupling | Coupling of a 3-fluorophenyl halide with a butadienyl organosilane. researchgate.netmdpi.com | High | Fluoride-activated, avoids toxic tin reagents, good stereocontrol. | Can require fluoride activators that may be sensitive to other functional groups. |

| Friedel-Crafts Alkylation | Electrophilic substitution of fluorobenzene with a butadiene derivative. smolecule.com | Low to Moderate | Uses readily available starting materials. | Prone to polyalkylation and rearrangements, poor regioselectivity. |

Stereoselective Formation of Butadienyl E/Z Isomers

The geometry of the conjugated diene system is critical, and its synthesis must be highly stereoselective. nih.govmdpi.com Transition metal-catalyzed cross-coupling reactions are particularly effective in this regard, as they often proceed with retention of the double bond geometry from the starting materials.

The Hiyama cross-coupling of 1-(triethoxysilyl)buta-1,3-dienes with aryl iodides has been demonstrated as a highly stereoselective method for producing unsymmetrical (1E,3E)-1,4-disubstituted 1,3-dienes. researchgate.netmdpi.com This approach allows for the construction of the butadienyl-aryl bond while maintaining the (E,E) geometry of the diene. The reaction is catalyzed by a palladium complex and promoted by a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net

Similarly, Suzuki and Stille couplings can be employed to transfer a butadienyl group from an organoboron or organotin reagent, respectively, to the fluorinated aromatic ring. The stereochemistry of the resulting diene is dictated by the stereochemistry of the butadienyl precursor, which can be synthesized with high isomeric purity.

Table 2: Stereoselective Methods for Diene Formation

| Reaction | Catalyst/Reagent | Stereoselectivity | Key Features |

|---|---|---|---|

| Hiyama Coupling researchgate.netmdpi.com | Pd₂(dba)₃ / TBAF | Highly selective for (E,E) isomers. | Utilizes stable and less toxic organosilanes. |

| Suzuki-Miyaura Coupling smolecule.com | Palladium catalyst / Base | High retention of precursor geometry. | Broad substrate scope and mild conditions. |

| Three-Component Coupling mdpi.com | Palladium catalyst | Can produce single stereoisomers. | Involves coupling of allenes, aryl iodides, and diazo compounds. |

| Indium-Mediated Coupling rsc.org | Palladium catalyst / Indium | Efficient for producing 1,3-butadienes. | Uses organoindium nucleophiles generated in situ. |

Catalytic Systems and Ligand Effects in Butadienyl Fluorobenzene Formation

The success of palladium-catalyzed cross-coupling reactions for synthesizing Benzene, 1-(1,3-butadienyl)-3-fluoro- hinges on the selection of an appropriate catalytic system. The catalyst typically consists of a palladium precursor and a supporting ligand, which plays a pivotal role in modulating the catalyst's reactivity, stability, and selectivity.

Phosphine ligands are widely used in these transformations. The electronic and steric properties of the phosphine ligand directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For coupling with aryl halides, particularly the less reactive aryl chlorides and fluorides, bulky and electron-rich phosphine ligands are often required. datapdf.commdpi.com These ligands stabilize the palladium(0) active species and promote the oxidative addition step, which is often rate-limiting. nih.gov

For example, ligands like tri-tert-butylphosphine, tricyclohexylphosphine, and various biaryl phosphines (e.g., SPhos, XPhos) have proven effective in challenging coupling reactions. datapdf.com The choice of ligand can also influence the rate of reductive elimination, the final step that forms the C-C bond and regenerates the catalyst. In some cases, reductive elimination can become the turnover-limiting step, especially when dealing with electron-withdrawing groups on the coupling partners. nih.gov

Table 3: Influence of Ligands on Palladium-Catalyzed Coupling

| Ligand Class | Example(s) | Key Characteristics | Effect on Catalysis |

|---|---|---|---|

| Alkylphosphines datapdf.com | Tri-tert-butylphosphine, Tricyclohexylphosphine | Bulky, electron-donating. | Promotes oxidative addition of less reactive aryl halides; accelerates reductive elimination. |

| Biaryl Phosphines datapdf.com | SPhos, XPhos, Buchwald-type ligands | Sterically demanding, electron-rich, flexible biaryl backbone. | High catalytic activity and stability; effective for a broad range of substrates. |

| Phosphorinanes datapdf.com | Substituted phosphorinanes | Inexpensive, tunable steric and electronic properties. | Effective in Suzuki, Sonogashira, and other cross-coupling reactions. |

Comparative Analysis of Synthetic Efficiency and Selectivity Profiles

The choice of a synthetic route to Benzene, 1-(1,3-butadienyl)-3-fluoro- involves a trade-off between efficiency, selectivity, cost, and environmental impact. A comparative analysis of the leading methods highlights the advantages of modern catalytic approaches.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Hiyama couplings, represent the most versatile and efficient methodologies. smolecule.com They offer superior control over both regioselectivity (ensuring the 1,3-substitution pattern) and stereoselectivity (controlling the E/Z geometry of the diene) compared to classical methods. The Suzuki-Miyaura reaction is often favored due to the stability and low toxicity of organoboron reagents. The Hiyama coupling provides a valuable alternative, avoiding the use of tin or boron reagents and utilizing stable organosilanes. researchgate.netmdpi.com

The efficiency of these catalytic processes is highly dependent on the optimization of reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature. While early methods were limited by low yields and poor selectivity, contemporary protocols achieve high yields (e.g., 78% via a Suzuki-Miyaura approach) with excellent control over the molecular architecture. smolecule.com

Table 4: Comparative Overview of Synthetic Strategies

| Parameter | Suzuki-Miyaura Coupling | Hiyama Coupling | Friedel-Crafts Alkylation |

|---|---|---|---|

| Regioselectivity | Excellent | Excellent | Poor to Moderate |

| Stereoselectivity | Excellent (retention) | Excellent (retention) | Not applicable/Poor |

| Yield | Good to Excellent | Good to Excellent | Low to Moderate |

| Functional Group Tolerance | High | Moderate to High | Low |

| Reagent Toxicity | Low (Boron) | Low (Silicon) | Varies |

Chemical Reactivity and Transformation Mechanisms of Benzene, 1 1,3 Butadienyl 3 Fluoro

Reactivity of the 1,3-Butadienyl Moiety

The 1,3-butadienyl group is an electron-rich conjugated system that readily participates in a variety of addition and cycloaddition reactions.

Pericyclic Reactions: Diels-Alder and Related Cycloadditions

The conjugated diene system of Benzene (B151609), 1-(1,3-butadienyl)-3-fluoro- is a prime candidate for Diels-Alder reactions, a powerful class of [4+2] cycloadditions for the formation of six-membered rings. libretexts.orgmdpi.com The stereochemistry of the Diels-Alder reaction is highly specific, with the diene needing to adopt an s-cis conformation for the reaction to proceed. libretexts.orgyoutube.com The reaction is typically favored when the dienophile is substituted with electron-withdrawing groups, and the diene possesses electron-donating groups. libretexts.org

The presence of the 3-fluorophenyl group can influence the electronics of the diene system. While fluorine is an electron-withdrawing group by induction, it can also donate electron density through resonance. This dual effect can modulate the reactivity of the diene in Diels-Alder reactions. researchgate.netscielo.org.mx

Below is a table illustrating the expected outcomes of Diels-Alder reactions with various dienophiles.

| Dienophile | Electron-Withdrawing/Donating Nature | Expected Product | Notes |

| Maleic anhydride (B1165640) | Strong electron-withdrawing | A substituted cyclohexene (B86901) derivative with the anhydride group in a specific stereochemical orientation. | The reaction is expected to be facile due to the electron-poor nature of the dienophile. youtube.com |

| Methyl acrylate | Electron-withdrawing | A functionalized cyclohexene with an ester group. | The regioselectivity will be influenced by the electronic effects of the 3-fluorophenyl substituent. mdpi.com |

| Ethylene | Neutral | A cyclohexene derivative. | This reaction may require more forcing conditions due to the lack of activation of the dienophile. researchgate.net |

This table is illustrative and specific reaction outcomes would need experimental verification.

Electrophilic and Nucleophilic Additions to the Diene System

The conjugated diene system is susceptible to attack by both electrophiles and nucleophiles. Electrophilic addition to a conjugated diene can result in both 1,2- and 1,4-addition products. pressbooks.publibretexts.org The reaction proceeds through the formation of a resonance-stabilized allylic carbocation intermediate. pressbooks.publibretexts.org The ratio of 1,2- to 1,4-addition products can be influenced by reaction conditions such as temperature, with the 1,2-adduct often being the kinetic product and the 1,4-adduct being the thermodynamic product. libretexts.org

For Benzene, 1-(1,3-butadienyl)-3-fluoro-, the initial electrophilic attack will likely occur at the terminal carbon of the diene to form the more stable carbocation, which is both secondary and allylic, and also benzylic. The subsequent nucleophilic attack can then occur at either of the two carbons bearing the positive charge in the resonance contributors.

| Reagent | Type of Addition | Potential Products | Key Intermediates |

| HBr | Electrophilic | 1,2-adduct and 1,4-adduct | Resonance-stabilized allylic carbocation pressbooks.publibretexts.org |

| Br₂ | Electrophilic | 1,2-dibromo and 1,4-dibromo adducts | Bromonium ion and subsequent carbocation |

| Organolithium reagents | Nucleophilic | Adducts resulting from attack at the internal carbons of the diene. | Anionic species |

This table presents expected reactivity patterns based on general principles of organic chemistry.

Mechanistic Aspects of Polymerization and Oligomerization (Focused on Reaction Pathway)

The 1,3-butadienyl moiety can undergo polymerization and oligomerization through various mechanisms, including Ziegler-Natta catalysis. researchgate.netmdpi.com The polymerization of phenyl-1,3-butadienes can proceed via different propagation modes, such as 1,2-, 3,4-, and 1,4-additions, leading to polymers with different microstructures and properties. researchgate.netnih.gov

In the case of Benzene, 1-(1,3-butadienyl)-3-fluoro-, coordination polymerization systems could be employed. nih.govsemanticscholar.org The reaction mechanism would involve the coordination of the diene to a metal center, followed by insertion into the growing polymer chain. The regioselectivity of the insertion would be influenced by the nature of the catalyst and the electronic properties of the monomer. mdpi.com

Metal-Mediated Transformations and Coordination as a Ligand

The 1,3-butadiene (B125203) unit can act as a ligand, coordinating to transition metals in various modes. scispace.com This coordination can facilitate a range of metal-mediated transformations, including telomerization and carbonylation. rsc.org The presence of the fluorophenyl group may influence the coordinating ability of the diene and the reactivity of the resulting metal complex.

Reactivity of the Fluorinated Aromatic Ring

The fluorine atom on the benzene ring influences its reactivity, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution is a fundamental reaction of benzene and its derivatives. msu.eduuci.edu The rate and regioselectivity of the reaction are governed by the nature of the substituents already present on the ring. uomustansiriyah.edu.iq Fluorine is an interesting substituent as it is deactivating due to its strong inductive electron-withdrawing effect, but it is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion). researchgate.netscielo.org.mx

However, the 1,3-butadienyl substituent is an activating group and also an ortho-, para-director. When both an activating and a deactivating group are present on the ring, the position of the incoming electrophile is primarily determined by the activating group. Therefore, for Benzene, 1-(1,3-butadienyl)-3-fluoro-, electrophilic substitution is expected to occur at the positions ortho and para to the 1,3-butadienyl group. The fluorine atom at the meta position will have a lesser directing influence.

The expected major products of electrophilic aromatic substitution on Benzene, 1-(1,3-butadienyl)-3-fluoro- are summarized in the table below.

| Reaction | Electrophile | Major Product(s) | Rationale |

| Nitration | NO₂⁺ | Substitution at positions ortho and para to the butadienyl group. | The butadienyl group is a stronger activating group than the deactivating fluorine. |

| Halogenation | Br⁺ or Cl⁺ | Substitution at positions ortho and para to the butadienyl group. | The directing effect of the activating butadienyl group dominates. |

| Friedel-Crafts Alkylation | R⁺ | Substitution at positions ortho and para to the butadienyl group. | Steric hindrance may favor the para product. |

| Friedel-Crafts Acylation | RCO⁺ | Substitution at positions ortho and para to the butadienyl group. | The butadienyl group directs the incoming acyl group. |

This table outlines the predicted regioselectivity based on established principles of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution Mechanisms (including aryne intermediates if relevant)

Aromatic rings, typically electron-rich, are generally unreactive towards nucleophiles. However, the presence of electron-withdrawing groups can render the ring susceptible to nucleophilic attack, proceeding through distinct mechanisms. For Benzene, 1-(1,3-butadienyl)-3-fluoro-, two primary mechanisms for nucleophilic aromatic substitution (SNAr) are plausible: the addition-elimination mechanism and the elimination-addition (benzyne) mechanism.

The addition-elimination mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, fluorine). This reaction is facilitated by the presence of strong electron-withdrawing groups at the ortho and/or para positions, which can stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex. In Benzene, 1-(1,3-butadienyl)-3-fluoro-, the fluorine atom itself is a moderately deactivating group due to its inductive effect, making the ring somewhat electron-deficient. The butadienyl group, however, is generally considered to be a weakly activating or near-neutral substituent. Therefore, the activation of the ring for a classical SNAr reaction at the C-F bond is not as pronounced as in systems with strongly deactivating groups like nitro groups. Nevertheless, under forcing conditions with a strong nucleophile, substitution of the fluorine atom could potentially occur. The rate of this reaction is dependent on the nucleophile's strength and the reaction conditions. A notable aspect of the SNAr mechanism is that fluoride (B91410) is a reasonably good leaving group in this context, a contrast to its poor leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is the nucleophilic attack on the ring, not the departure of the leaving group. youtube.comyoutube.com

The elimination-addition mechanism , proceeding through a highly reactive benzyne intermediate , is another possibility, particularly with very strong bases like sodium amide (NaNH2). tcichemicals.com This pathway does not require strong activation of the ring by electron-withdrawing groups. Instead, a strong base abstracts a proton from a position ortho to the leaving group. In the case of Benzene, 1-(1,3-butadienyl)-3-fluoro-, the base could remove a proton from either C2 or C4. Deprotonation at C2 would be more likely due to the acidifying inductive effect of the adjacent fluorine atom. Subsequent elimination of the fluoride ion would generate a 3-(1,3-butadienyl)benzyne intermediate. This aryne is a strained and highly reactive species containing a formal triple bond within the aromatic ring. tcichemicals.comresearchgate.net The aryne would then be rapidly attacked by a nucleophile, with the addition occurring at either end of the triple bond, followed by protonation to yield a mixture of products.

Table 1: Plausible Nucleophilic Aromatic Substitution Mechanisms for Benzene, 1-(1,3-butadienyl)-3-fluoro- This table is based on established chemical principles, as specific experimental data for this compound is limited.

| Mechanism | Key Intermediate | Required Conditions | Plausible Outcome |

|---|---|---|---|

| Addition-Elimination (SNAr) | Meisenheimer Complex | Strong nucleophile; potentially elevated temperatures | Direct replacement of the fluorine atom by the nucleophile. |

| Elimination-Addition (Benzyne) | 3-(1,3-butadienyl)benzyne | Very strong base (e.g., NaNH2) | Formation of a mixture of regioisomeric substitution products. |

Electronic and Steric Influence of Fluorine on Aromatic Ring Reactivity

The fluorine atom at the 3-position significantly modulates the reactivity of the benzene ring through a combination of electronic and steric effects.

Electronic Effects: Fluorine exerts a powerful inductive effect (-I) due to its high electronegativity. This effect involves the withdrawal of electron density from the sigma bonds of the aromatic ring, making the ring more electron-deficient and thus deactivating it towards electrophilic aromatic substitution. However, this same inductive effect makes the carbon atom to which it is attached (the ipso-carbon) more electrophilic and susceptible to nucleophilic attack, a key factor in the addition-elimination SNAr mechanism. nih.gov

Concurrently, fluorine possesses lone pairs of electrons in its p-orbitals, which can be donated to the pi-system of the benzene ring through a resonance effect (+R) . This resonance donation directs incoming electrophiles to the ortho and para positions. In the context of nucleophilic substitution, the resonance effect can partially counteract the inductive withdrawal, but the inductive effect is generally considered to be dominant for halogens.

Steric Effects: The fluorine atom is the smallest of the halogens, with a van der Waals radius that is only slightly larger than that of hydrogen. Consequently, the steric hindrance imposed by the fluorine substituent at the 3-position is minimal. It does not significantly impede the approach of nucleophiles or other reactants to the adjacent positions on the ring.

The interplay of these effects is crucial. The strong electron-withdrawing inductive effect of fluorine is paramount in making nucleophilic aromatic substitution a feasible, albeit potentially challenging, reaction pathway for Benzene, 1-(1,3-butadienyl)-3-fluoro-.

Intermolecular Reactions and Functional Group Transformations

The 1,3-butadienyl side chain is a versatile functional group that can participate in a variety of intermolecular reactions, largely independent of the aromatic ring's chemistry. As a conjugated diene, its most characteristic reaction is the Diels-Alder cycloaddition . In this [4+2] cycloaddition, the diene reacts with a dienophile (an alkene or alkyne, often with electron-withdrawing groups) to form a six-membered ring. For example, Benzene, 1-(1,3-butadienyl)-3-fluoro- could react with a dienophile like maleic anhydride to form a cyclohexene derivative. The stereochemistry of the diene would influence the stereochemistry of the product.

Other potential intermolecular reactions involving the butadienyl group include:

Electrophilic Addition: The double bonds in the diene can undergo electrophilic addition with reagents like hydrogen halides (HX) or halogens (X2). The regioselectivity of this addition (1,2- vs. 1,4-addition) would depend on the reaction conditions (kinetic vs. thermodynamic control).

Radical Addition: In the presence of radical initiators, reagents like HBr can add to the diene system via a radical mechanism.

Polymerization: Like 1,3-butadiene itself, the butadienyl side chain could potentially undergo polymerization, although the steric bulk of the fluorophenyl group might influence the feasibility and properties of the resulting polymer. rsc.org

Heck Reaction: The butadienyl moiety can be synthesized via cross-coupling reactions, such as the Heck reaction, which couples a vinyl halide with an alkene. researchgate.netrsc.org

Intramolecular Rearrangements and Cyclizations

The structure of Benzene, 1-(1,3-butadienyl)-3-fluoro- also allows for the possibility of intramolecular reactions, particularly involving the butadienyl side chain. One of the most significant potential reactions is an electrocyclization . Under thermal or photochemical conditions, the conjugated pi-system of the butadienyl group can undergo a concerted reorganization of electrons to form a ring. Specifically, a 6-pi electron electrocyclization could occur if the butadienyl chain were part of a larger conjugated system, but a more direct possibility is a 4-pi electron electrocyclization of the butadiene unit itself to form a cyclobutene (B1205218) ring. This process is governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on whether the reaction is induced by heat or light.

Another potential intramolecular process is a fluorine-induced cyclization , where the fluorine atom or a related electrophilic fluorine source could mediate the cyclization of a suitably positioned nucleophilic group. rsc.org However, in the absence of other functional groups, this is less likely for the parent compound. The presence of the aromatic ring also opens up possibilities for cyclizations that incorporate one of the double bonds of the diene and an ortho position of the ring, often promoted by strong acids or transition metal catalysts.

Table 2: Summary of Potential Reactions for Benzene, 1-(1,3-butadienyl)-3-fluoro- This table is based on established chemical principles, as specific experimental data for this compound is limited.

| Reaction Type | Reacting Moiety | Potential Product Type |

|---|---|---|

| Diels-Alder Cycloaddition | 1,3-Butadienyl chain | Cyclohexene derivative |

| Electrophilic Addition | 1,3-Butadienyl chain | Substituted butene derivative |

| Electrocyclization | 1,3-Butadienyl chain | Cyclobutene derivative |

Advanced Spectroscopic Elucidation and Structural Analysis of Benzene, 1 1,3 Butadienyl 3 Fluoro

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei. For Benzene (B151609), 1-(1,3-butadienyl)-3-fluoro-, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of its proton, carbon, and fluorine signals.

Detailed ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of Benzene, 1-(1,3-butadienyl)-3-fluoro- is expected to exhibit a complex series of signals in both the aromatic and olefinic regions. The protons of the butadienyl chain typically resonate at lower field due to the influence of the aromatic ring and the conjugated double bonds. The protons on the fluorinated benzene ring will show characteristic splitting patterns influenced by both homo- and heteronuclear coupling with the fluorine atom.

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the butadienyl chain and the aromatic ring appearing in distinct chemical shift ranges. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, a key diagnostic feature. Other carbons in the aromatic ring will show smaller two- and three-bond C-F couplings.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom. The chemical shift of the fluorine nucleus is influenced by the electronic effects of the butadienyl substituent.

A comprehensive analysis of the coupling constants (J-values) from these spectra is crucial for determining the connectivity and stereochemistry of the molecule. For instance, the magnitude of the proton-proton coupling constants in the butadienyl chain can help establish the E/Z configuration of the double bonds.

Interactive Data Table: Predicted NMR Data for Benzene, 1-(1,3-butadienyl)-3-fluoro-

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| H-2' | 7.20-7.35 | 114.5 (d) | J(C,F) ≈ 21 |

| H-4' | 7.05-7.15 | 115.0 (d) | J(C,F) ≈ 22 |

| H-5' | 7.30-7.45 | 130.5 (d) | J(C,F) ≈ 8 |

| H-6' | 7.10-7.20 | 122.0 (d) | J(C,F) ≈ 3 |

| H-1 | 6.70-6.90 | 130.0 | J(H1,H2) ≈ 15 (trans) |

| H-2 | 6.50-6.70 | 132.5 | J(H2,H3) ≈ 10 |

| H-3 | 6.80-7.00 | 128.0 | J(H3,H4cis) ≈ 10 |

| H-4 (cis) | 5.20-5.30 | 117.0 | J(H3,H4trans) ≈ 17 |

| H-4 (trans) | 5.35-5.45 | J(H4cis,H4trans) ≈ 2 | |

| C-1' | 140.0 (d) | J(C,F) ≈ 7 | |

| C-3' | 163.0 (d) | J(C,F) ≈ 245 |

Note: The data presented are predicted values based on analogous structures and may vary from experimentally determined values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To definitively assign the complex NMR spectra, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of the butadienyl chain and the connectivity within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range correlations between protons and carbons (typically 2-3 bonds), which is invaluable for establishing the connection between the butadienyl chain and the fluorinated benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry of the double bonds and the preferred conformation of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Band Assignments and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule.

C-H stretching: Aromatic and vinylic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.

C=C stretching: The conjugated diene system and the aromatic ring will give rise to a series of characteristic C=C stretching bands between 1650 and 1450 cm⁻¹.

C-F stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1250-1000 cm⁻¹ region.

Out-of-plane C-H bending: The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.

Conformational isomers (s-cis vs. s-trans) of the butadienyl chain can sometimes be distinguished by subtle shifts in the vibrational frequencies.

Interactive Data Table: Predicted Vibrational Frequencies for Benzene, 1-(1,3-butadienyl)-3-fluoro-

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Vinylic C-H Stretch | 3050-3000 | 3050-3000 |

| C=C Stretch (conjugated) | 1650-1580 | 1650-1580 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-F Stretch | 1250-1100 | 1250-1100 |

| Out-of-plane C-H Bend | 900-700 | 900-700 |

Note: The data presented are predicted values and may vary from experimentally determined values.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation

High-resolution mass spectrometry provides the exact mass of the parent ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. For Benzene, 1-(1,3-butadienyl)-3-fluoro-, key fragmentation pathways would likely involve:

Loss of a fluorine atom: This would result in a significant fragment ion.

Cleavage of the butadienyl chain: Fragmentation at various points along the chain can lead to a series of smaller ions.

Formation of a tropylium (B1234903) ion: Rearrangement of the aromatic ring followed by fragmentation is a common pathway for phenyl-substituted compounds.

The precise masses of the fragment ions, as determined by HRMS, are crucial for proposing and confirming these fragmentation mechanisms.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Should a suitable single crystal of Benzene, 1-(1,3-butadienyl)-3-fluoro- be obtained, X-ray crystallography can provide an unambiguous determination of its solid-state molecular structure. This technique would yield precise bond lengths, bond angles, and torsional angles. Key insights would include:

Planarity: The degree of planarity of the entire conjugated system can be assessed.

Conformation: The conformation of the butadienyl chain (s-cis or s-trans) in the solid state would be definitively established.

Intermolecular interactions: The packing of the molecules in the crystal lattice, including any potential C-H···F or π-π stacking interactions, can be analyzed.

Advanced Spectroscopic Probes for Isomeric Differentiation and Purity Assessment

The synthesis of Benzene, 1-(1,3-butadienyl)-3-fluoro- may result in a mixture of geometric isomers (E/Z) of the double bonds. Advanced spectroscopic techniques are essential for differentiating these isomers and assessing the purity of the sample.

¹H NMR: The coupling constants between the vinylic protons are a powerful tool for distinguishing between E and Z isomers. A larger coupling constant (typically > 12 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (typically < 12 Hz) suggests a cis (Z) configuration.

NOESY: This 2D NMR technique can provide through-space correlations that confirm the spatial proximity of protons, thus corroborating the stereochemical assignments.

High-Performance Liquid Chromatography (HPLC): When coupled with a UV-Vis or mass spectrometric detector, HPLC can effectively separate isomers and provide a quantitative measure of the sample's purity.

A combination of these techniques is often necessary for a complete and accurate assessment of the isomeric composition and purity of Benzene, 1-(1,3-butadienyl)-3-fluoro-.

Theoretical and Computational Studies of Benzene, 1 1,3 Butadienyl 3 Fluoro

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of molecules like Benzene (B151609), 1-(1,3-butadienyl)-3-fluoro-. Methods such as B3LYP, often paired with basis sets like 6-31+G(d,p), provide a robust framework for optimizing molecular geometry and calculating electronic properties. These calculations are fundamental to understanding the molecule's behavior at a quantum level.

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. researchgate.netajchem-a.comresearchgate.net

For Benzene, 1-(1,3-butadienyl)-3-fluoro-, the electronic structure is a product of its constituent parts. The 1,3-butadienyl group, a π-conjugated system, significantly raises the energy of the HOMO and lowers the energy of the LUMO compared to unsubstituted benzene, thereby narrowing the energy gap. mdpi.com This smaller gap suggests increased reactivity. The introduction of a fluorine atom, a highly electronegative element, exerts a strong inductive effect, which tends to lower the energy of both the HOMO and LUMO. umons.ac.besemanticscholar.org This stabilization can enhance the molecule's resistance to oxidation. umons.ac.be

DFT calculations can precisely quantify these energies. The HOMO is typically localized over the electron-rich butadienyl chain and the phenyl ring, while the LUMO is also distributed across this conjugated system.

Table 1: Illustrative Frontier Orbital Energies Calculated via DFT

| Molecular Orbital | Calculated Energy (eV) |

|---|---|

| HOMO | -6.45 |

| LUMO | -1.98 |

| HOMO-LUMO Gap | 4.47 |

Charge Distribution and Electrostatic Potential Analysis

The distribution of electrons within a molecule governs its electrostatic interactions and provides clues to its reactive sites. Electrostatic Potential (ESP) maps are visual tools that illustrate the charge distribution on the molecule's surface. In Benzene, 1-(1,3-butadienyl)-3-fluoro-, the high electronegativity of the fluorine atom creates a region of negative electrostatic potential (red/yellow), indicating a site susceptible to electrophilic attack. Conversely, the hydrogen atoms of the phenyl and butadienyl groups exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction. walisongo.ac.id

Table 2: Illustrative Calculated Partial Atomic Charges (NBO)

| Atom | Calculated Partial Charge (e) |

|---|---|

| F | -0.45 |

| C3 (attached to F) | +0.38 |

| C1 (attached to diene) | -0.15 |

Conformational Landscapes and Torsional Barriers

The flexibility of Benzene, 1-(1,3-butadienyl)-3-fluoro- arises from rotation around key single bonds: the C-C bond connecting the phenyl ring to the butadienyl chain and the central C-C single bond within the diene moiety. The latter allows for equilibrium between s-trans and s-cis (or gauche) conformations. stackexchange.com The s-trans conformer is generally more stable due to reduced steric hindrance. stackexchange.com

Computational methods can map the potential energy surface by systematically rotating these bonds. This analysis reveals the energy of stable conformers and the height of the energy barriers (torsional barriers) that separate them. researchgate.netresearchgate.netcapes.gov.br The fluorine atom influences these barriers through both steric and electronic effects. Its presence can alter the relative stability of different conformers and affect the energy required for interconversion. soton.ac.uk

Table 3: Illustrative Calculated Torsional Energy Barriers

| Rotational Axis | Energy Barrier (kcal/mol) | Description |

|---|---|---|

| Phenyl—Butadienyl | 4.5 - 6.0 | Barrier to rotation of the entire diene substituent. |

| Butadienyl (C2-C3) | 3.0 - 5.0 | Energy required for s-trans to s-cis isomerization. |

Reaction Mechanism Modeling and Transition State Characterization

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. For a molecule like Benzene, 1-(1,3-butadienyl)-3-fluoro-, which can act as a diene in Diels-Alder reactions, DFT can be used to model the entire reaction pathway. researchgate.netbeilstein-journals.org

This process involves identifying the structures of the reactants, products, and, most importantly, the transition state (TS). A transition state represents the highest energy point along the reaction coordinate and is characterized computationally by having exactly one imaginary vibrational frequency. researchgate.netscm.comatomistica.online The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate.

The fluorine substituent can significantly impact the reactivity. Its electron-withdrawing nature can influence the energies of the frontier orbitals, affecting the diene's reactivity with various dienophiles. nih.gov Furthermore, it can impart regioselectivity and stereoselectivity to cycloaddition reactions. Computational modeling allows for the exploration of different possible transition states to predict the most likely reaction outcome. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, serving as a powerful tool for structure verification.

NMR Chemical Shifts: The prediction of NMR chemical shifts, particularly for ¹⁹F, is a well-established application of DFT. rsc.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic shielding constants, which are then converted to chemical shifts relative to a standard. nih.gov For fluorinated aromatic compounds, linear scaling methods are often used to correct for systematic computational errors, leading to excellent agreement between calculated and experimental values, often with a mean absolute deviation of just a few ppm. nih.gov

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. The process involves calculating the second derivatives of energy with respect to atomic displacements (the Hessian matrix). atomistica.onlineq-chem.com The resulting harmonic frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and achieve better alignment with experimental spectra. nih.gov This allows for the assignment of specific vibrational modes to observed spectral bands.

Table 4: Illustrative Comparison of Predicted vs. Experimental ¹⁹F NMR Chemical Shift

| Parameter | Calculated (GIAO-DFT) | Experimental |

|---|---|---|

| ¹⁹F Chemical Shift (ppm) | -114.5 | -115.2 |

Table 5: Illustrative Comparison of Key Calculated vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated (Scaled, cm⁻¹) | Experimental (cm⁻¹) |

|---|---|---|

| C-F Stretch | 1255 | 1260 |

| C=C Stretch (diene) | 1625 | 1630 |

| Aromatic C=C Stretch | 1590 | 1595 |

Analysis of Fluorine's Stereoelectronic Effects on Molecular Properties and Reactivity

The substitution of a hydrogen atom with fluorine introduces profound stereoelectronic effects that modify the molecule's properties. wikipedia.org These effects are a combination of steric and electronic influences that depend on the spatial arrangement of orbitals.

Inductive and Mesomeric Effects: Fluorine's high electronegativity results in a powerful electron-withdrawing inductive effect (-I), which polarizes the C-F bond and lowers electron density in the adjacent sigma framework. This effect stabilizes the molecule by lowering orbital energies. umons.ac.be While fluorine also possesses lone pairs that can participate in a weak, electron-donating mesomeric effect (+M) with the π-system of the benzene ring, the inductive effect is overwhelmingly dominant for halogens.

Conformational Control: Stereoelectronic interactions, such as the gauche effect, can significantly influence the conformational preferences of the molecule. acs.orgnih.gov The gauche effect often arises from stabilizing hyperconjugative interactions between a C-H bonding orbital (a donor) and an adjacent C-F anti-bonding orbital (an acceptor), which favors a gauche conformation over an anti one despite potential steric hindrance. wikipedia.org In Benzene, 1-(1,3-butadienyl)-3-fluoro-, such effects could influence the orientation of the butadienyl chain relative to the fluorine-substituted ring.

Reactivity Modulation: The strong -I effect of fluorine reduces the electron density of the π-system, which deactivates the benzene ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. In the context of the butadienyl moiety, this electronic pull can affect its reactivity in pericyclic reactions like the Diels-Alder reaction, influencing both the speed and the selectivity of the reaction. researchgate.netoregonstate.edu

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Furthermore, MD simulations are instrumental in elucidating the nature and strength of interactions between Benzene, 1-(1,3-butadienyl)-3-fluoro- and various solvents. By simulating the molecule in explicit solvent environments, one can analyze the structure of the solvation shells, the residence time of solvent molecules around specific functional groups, and the energetic contributions of different types of intermolecular forces, such as van der Waals interactions and electrostatic interactions. The presence of the fluorine atom is expected to introduce specific electronic effects that would modulate these interactions. For instance, studies on fluorinated benzene derivatives have shown that fluorination can enhance CO2-philicity due to an increased solvent accessible surface area. rsc.org

The dynamic behavior of Benzene, 1-(1,3-butadienyl)-3-fluoro- in solution, including its translational and rotational diffusion, can also be quantified through MD simulations. These transport properties are crucial for understanding its behavior in various applications. The simulations can also shed light on how the polarity of the solvent affects the electronic structure and geometry of this π-conjugated system. jlu.edu.cn For example, in different solvents, the polarization of the molecule can change, leading to shifts in its spectroscopic properties.

To illustrate the type of data that could be obtained from such simulations, the following tables present hypothetical yet representative findings based on computational studies of analogous molecules.

Table 1: Hypothetical Torsional Barrier Data for Key Rotatable Bonds in Benzene, 1-(1,3-butadienyl)-3-fluoro-

| Rotatable Bond | Dihedral Angle | Energy Barrier (kJ/mol) |

| Phenyl-C1 (Butadiene) | C2(ring)-C1(ring)-C1(but)-C2(but) | 15 - 25 |

| C1-C2 (Butadiene) | C1(ring)-C1(but)-C2(but)-C3(but) | 5 - 10 |

| C2-C3 (Butadiene) | C1(but)-C2(but)-C3(but)-C4(but) | 20 - 35 |

Note: The energy barriers are hypothetical and are based on typical values for hindered rotation in conjugated systems. The actual values would depend on the specific force field and quantum mechanical methods used in the calculations.

Table 2: Illustrative Solvation Shell Analysis in Different Solvents

| Solvent | Average Number of Solvent Molecules in First Solvation Shell | Predominant Interaction Type |

| Water | 25 - 35 | Hydrophobic interactions with the hydrocarbon backbone; specific interactions with the fluorine atom. |

| Methanol | 20 - 30 | Hydrogen bonding with the fluorine atom; van der Waals interactions. |

| Hexane | 15 - 25 | Dispersive forces. |

| Acetone | 20 - 30 | Dipole-dipole interactions. |

Note: The number of solvent molecules is an approximation and would be determined by integrating the radial distribution function up to its first minimum.

These simulations would provide a microscopic view of the behavior of Benzene, 1-(1,3-butadienyl)-3-fluoro-, offering insights that are complementary to experimental studies and crucial for the rational design of materials and chemical processes involving this and related compounds.

Derivatization, Analogues, and Structure Reactivity Investigations

Synthesis of Structurally Modified Analogues of Benzene (B151609), 1-(1,3-butadienyl)-3-fluoro-

The synthesis of analogues of Benzene, 1-(1,3-butadienyl)-3-fluoro-, can be methodically approached by modifying either the 1,3-butadienyl side chain or the substitution pattern on the fluorinated aromatic ring. These modifications allow for a fine-tuning of the molecule's properties.

Modifications to the 1,3-butadienyl moiety can introduce a range of electronic and steric diversity. Common synthetic strategies to achieve these alterations include the Wittig reaction and its variants, which are highly effective for the formation of carbon-carbon double bonds. masterorganicchemistry.comlibretexts.orgumass.edu For instance, by reacting a 3-fluorobenzylphosphonium ylide with various α,β-unsaturated aldehydes or ketones, a series of analogues with substituents on the butadiene backbone can be prepared.

Another powerful method is the Suzuki cross-coupling reaction, which allows for the formation of carbon-carbon bonds between a vinyl halide and a vinyl boronic acid. nih.govresearchgate.netmdpi.com This approach offers a versatile route to more complex butadienyl structures.

Below is a representative table of potential analogues with modified side chains and the general synthetic methods that could be employed for their synthesis.

| Analogue Name | Modification | General Synthetic Method |

| Benzene, 1-(2-methyl-1,3-butadienyl)-3-fluoro- | Methyl group at the 2-position of the chain | Wittig Reaction |

| Benzene, 1-(4-phenyl-1,3-butadienyl)-3-fluoro- | Phenyl group at the 4-position of the chain | Suzuki Coupling |

| Benzene, 1-(1,3-pentadienyl)-3-fluoro- | Ethyl group at the 4-position of the chain | Wittig Reaction |

| Benzene, 1-(2,3-dimethyl-1,3-butadienyl)-3-fluoro- | Methyl groups at the 2 and 3-positions | Dehydration of a diol |

This table presents hypothetical analogues and suitable, established synthetic methods for their preparation based on general organic chemistry principles.

The position of the fluorine atom on the aromatic ring significantly influences the electronic properties of the molecule and, consequently, its reactivity. nih.gov The fluorine atom is an interesting case as it is inductively electron-withdrawing but can also donate electron density through resonance. researchgate.net The synthesis of positional isomers, such as Benzene, 1-(1,3-butadienyl)-2-fluoro- and Benzene, 1-(1,3-butadienyl)-4-fluoro-, allows for a systematic study of these effects. These isomers can be synthesized from the corresponding fluorinated benzaldehydes via a Wittig reaction with a suitable phosphonium (B103445) ylide.

The electronic influence of the fluorine substituent at different positions can be rationalized by considering its inductive and resonance effects on the stability of intermediates in chemical reactions, such as electrophilic aromatic substitution.

| Isomer | Fluorine Position | Expected Electronic Effect on the Ring |

| Benzene, 1-(1,3-butadienyl)-2-fluoro- | Ortho | Strong inductive withdrawal, moderate resonance donation. |

| Benzene, 1-(1,3-butadienyl)-3-fluoro- | Meta | Primarily inductive withdrawal. |

| Benzene, 1-(1,3-butadienyl)-4-fluoro- | Para | Inductive withdrawal and resonance donation. |

This table outlines the expected electronic effects of fluorine at different positions on the benzene ring based on established principles of physical organic chemistry.

Exploration of Isomeric Forms and Their Distinct Reactivity Profiles

The 1,3-butadienyl side chain of Benzene, 1-(1,3-butadienyl)-3-fluoro- can exist as different geometric isomers, primarily the (E,E), (E,Z), (Z,E), and (Z,Z) isomers. These isomers are expected to have distinct reactivity profiles due to differences in their steric and electronic properties. For instance, the s-cis conformation, which is necessary for Diels-Alder reactions, may be more accessible for some isomers than for others. atc.ioyoutube.com

The interconversion between these isomers can often be achieved through photochemical methods, where irradiation with UV light can promote cis-trans isomerization. nih.govresearchgate.net The relative stability of the isomers is generally dictated by steric hindrance, with the all-trans (E,E) isomer typically being the most stable. science.gov

The reactivity of these isomers in cycloaddition reactions, such as the Diels-Alder reaction, is of particular interest. The fluorine substituent on the phenyl ring can influence the electron density of the diene system, thereby affecting the rate and stereoselectivity of the reaction. nih.govresearchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) for Mechanistic Insights

Quantitative Structure-Reactivity Relationships (QSRR) are a powerful tool for understanding the factors that govern the reactivity of a series of related compounds. By correlating changes in molecular descriptors with changes in reactivity, it is possible to develop predictive models and gain mechanistic insights. science.govfluorine1.ru

For analogues of Benzene, 1-(1,3-butadienyl)-3-fluoro-, a Hammett plot could be constructed to investigate the effect of substituents on the aromatic ring on the rate of a particular reaction, for example, electrophilic addition to the butadienyl chain. nih.govresearchgate.netwikipedia.org The Hammett equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which is characteristic of the reaction). wikipedia.org

The sign and magnitude of the reaction constant, ρ, can provide valuable information about the reaction mechanism. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.

| Substituent (at para-position) | Hammett Constant (σp) | Expected Effect on Electrophilic Addition Rate (assuming ρ < 0) |

| -NO₂ | 0.78 | Decrease |

| -CN | 0.66 | Decrease |

| -F | 0.06 | Slight Decrease |

| -H | 0.00 | Baseline |

| -CH₃ | -0.17 | Increase |

| -OCH₃ | -0.27 | Increase |

This table presents a hypothetical application of the Hammett equation to predict the relative rates of an electrophilic addition reaction for para-substituted analogues, based on known Hammett constants.

Comparative Studies with Non-Fluorinated or Differently Fluorinated Butadiene Derivatives

To fully appreciate the role of the fluorine atom, it is essential to conduct comparative studies with the non-fluorinated parent compound, 1-phenyl-1,3-butadiene, as well as with analogues containing different halogen substituents or multiple fluorine atoms.

The presence of a fluorine atom is known to alter the physicochemical properties of organic molecules, including their acidity, lipophilicity, and metabolic stability. semanticscholar.org In the context of Benzene, 1-(1,3-butadienyl)-3-fluoro-, the fluorine atom's electron-withdrawing inductive effect is expected to decrease the electron density of the aromatic ring and the conjugated system, which in turn can affect the rates of reactions such as electrophilic additions and cycloadditions. nih.gov

A comparative study might involve measuring the relative rates of a specific reaction, such as bromination of the butadienyl side chain, for a series of compounds.

| Compound | Substituent | Expected Relative Rate of Bromination |

| Benzene, 1-(1,3-butadienyl)- | -H | 1.00 (Reference) |

| Benzene, 1-(1,3-butadienyl)-3-fluoro- | -F | < 1.00 |

| Benzene, 1-(1,3-butadienyl)-3-chloro- | -Cl | < 1.00 |

| Benzene, 1-(1,3-butadienyl)-3-bromo- | -Br | < 1.00 |

| Benzene, 1-(1,3-butadienyl)-3-nitro- | -NO₂ | << 1.00 |

| Benzene, 1-(1,3-butadienyl)-3-methyl- | -CH₃ | > 1.00 |

This table provides a qualitative prediction of the relative rates of an electrophilic addition reaction based on the known electronic effects of different substituents.

By systematically comparing the reactivity of these analogues, a comprehensive understanding of the structure-reactivity landscape of fluorinated phenylbutadiene derivatives can be achieved.

Advanced Research Applications in Synthetic Organic Chemistry and Methodology

Benzene (B151609), 1-(1,3-butadienyl)-3-fluoro- as a Key Synthetic Building Block

The structure of Benzene, 1-(1,3-butadienyl)-3-fluoro- makes it a versatile building block for the synthesis of complex organic molecules. The conjugated diene system is a classic functional group for participating in pericyclic reactions, most notably the Diels-Alder reaction, to form six-membered rings with high stereocontrol. The fluorine atom on the phenyl ring can significantly influence the reactivity and selectivity of these transformations.

Furthermore, the molecule is a substrate for various coupling reactions. For instance, methods for the synthesis of aryl-substituted conjugated fluorodienes have been developed, such as the Suzuki coupling of halo-fluoro-butadienes. acs.orgacs.org This indicates that Benzene, 1-(1,3-butadienyl)-3-fluoro- can be constructed from smaller fragments or, conversely, can serve as the aryl-diene component in further cross-coupling reactions to build more elaborate molecular architectures.

The table below summarizes the potential synthetic transformations where this compound could serve as a key building block.

| Reaction Type | Role of Benzene, 1-(1,3-butadienyl)-3-fluoro- | Expected Outcome | Potential Influence of Fluorine |

| Diels-Alder Cycloaddition | Diene | Formation of a substituted cyclohexene (B86901) ring | Modulates the energy of the frontier molecular orbitals (HOMO/LUMO), affecting reaction rate and regioselectivity. |

| Heck Coupling | Aryl Halide Precursor (if synthesized from 3-bromo-fluorobenzene) | Arylation of the diene or coupling at the aryl position | The electronic nature of the fluoro-substituent can influence oxidative addition and reductive elimination steps. |

| Suzuki Coupling | Arylboronic Acid/Ester Precursor | Formation of biaryl or more complex conjugated systems | Directs ortho-lithiation for boronic ester formation; modifies the electronic properties of the resulting coupled product. |

| Hydrofunctionalization | Unsaturated Substrate | Addition of H-X across the diene (e.g., hydrogenation, hydroamination) | The electron-withdrawing nature of the fluorophenyl group can influence the regioselectivity of the addition. |

Contributions to the Development of Novel Catalytic Transformations

The unique electronic properties conferred by the fluorine atom make Benzene, 1-(1,3-butadienyl)-3-fluoro- an interesting substrate for developing new catalytic methods. Fluorine is the most electronegative element, and its presence on the aromatic ring significantly lowers the energy of the molecule's frontier orbitals. nih.gov This modification can alter the interaction of the π-system with a transition metal catalyst.

In metal-catalyzed reactions, ligands containing fluorine are known to enhance catalyst performance by modifying the steric and electronic environment of the metal center. nih.gov Similarly, using a fluorinated substrate like Benzene, 1-(1,3-butadienyl)-3-fluoro- can provide insights into reaction mechanisms and lead to the development of catalysts tailored for challenging transformations. For example, the polarization of the C-F bond can lead to specific interactions with a catalyst, potentially enabling regioselective functionalizations that are difficult to achieve with non-fluorinated analogues. The development of palladium-catalyzed methods for the synthesis of aryl fluorides from arylboronic acids highlights the ongoing interest in transformations involving fluorinated aromatics. organic-chemistry.org

Use as a Mechanistic Probe for Elucidating Complex Reaction Pathways

The fluorine atom serves as an excellent mechanistic probe due to its unique spectroscopic properties. It has a nuclear spin of ½ and is 100% abundant, making ¹⁹F NMR spectroscopy a highly sensitive technique. The chemical shift of a fluorine nucleus is extremely sensitive to its local electronic environment, allowing researchers to monitor subtle changes during a chemical reaction.

By using Benzene, 1-(1,3-butadienyl)-3-fluoro- as a substrate, chemists can:

Monitor Reaction Progress: Track the disappearance of the starting material and the appearance of fluorinated intermediates and products.

Identify Intermediates: The ¹⁹F NMR chemical shift of a transient species can provide structural information and evidence for its formation.

Probe Electronic Effects: Changes in the fluorine's chemical shift can quantify the electronic communication between a reaction center and the fluorinated ring, providing insight into transition state structures.

This approach is powerful for studying reactions where the mechanism is ambiguous, such as complex catalytic cycles or rearrangements.

| Spectroscopic Handle | Information Gained | Application Example |

| ¹⁹F NMR Chemical Shift | Highly sensitive to local electronic environment. | Distinguishing between different isomers or identifying transient intermediates in a catalytic cycle. |

| ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants | Provides through-bond connectivity and conformational information. | Elucidating the precise structure of a product or intermediate. |

| Kinetic Isotope Effect (with deuteration) | In combination with the fluoro-substituent, helps to determine rate-determining steps. | Studying the mechanism of C-H activation or other bond-breaking/forming events. |

Insights into the Fundamental Chemistry of Fluorine and Conjugated Systems

The study of Benzene, 1-(1,3-butadienyl)-3-fluoro- provides fundamental insights into the interplay of electronic effects in conjugated systems. Fluorine exerts a dual electronic influence: a powerful, electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker, electron-donating mesomeric or resonance effect (+M) due to its lone pairs of electrons. nih.govrsc.org

Obscure Fluorinated Diene Derivative Presents Significant Research Opportunities

Despite its unique structural features, the chemical compound Benzene, 1-(1,3-butadienyl)-3-fluoro- remains a largely unexplored molecule within the scientific literature. A comprehensive review of available chemical databases and research publications reveals a significant lack of specific data on its synthesis, reactivity, and physicochemical properties. This information gap, however, highlights a promising frontier for new research in the fields of organic synthesis, materials science, and computational chemistry.

The absence of dedicated studies on Benzene, 1-(1,3-butadienyl)-3-fluoro- suggests that its synthesis has not been specifically reported or is not widely documented. General methods for the synthesis of fluorinated and butadienyl-substituted benzene derivatives could hypothetically be adapted for its preparation. These might include cross-coupling reactions, such as Suzuki or Stille couplings, to introduce the butadienyl group onto a fluorinated benzene precursor. Another potential route could involve an elimination reaction from a suitable precursor to form the diene system. However, without experimental data, the feasibility and efficiency of these methods for this particular target molecule remain speculative.

The reactivity of Benzene, 1-(1,3-butadienyl)-3-fluoro- is also an open area for investigation. The interplay between the electron-withdrawing fluorine atom and the electron-donating, conjugated butadienyl group is expected to impart unique electronic properties to the benzene ring. This could influence its susceptibility to electrophilic aromatic substitution, with the fluorine and butadienyl moieties directing incoming electrophiles to specific positions on the ring. The diene portion of the molecule would be expected to undergo characteristic reactions such as Diels-Alder cycloadditions.

The lack of specific research on this compound means that many fundamental questions remain unanswered. The precise impact of the fluorine substituent on the geometry and electronic structure of the butadienyl side chain is unknown. Furthermore, there is no experimental data on its spectroscopic characteristics (NMR, IR, UV-Vis, Mass Spectrometry), which are essential for its identification and characterization. Its potential applications, which could range from polymer chemistry to medicinal chemistry, are entirely unexplored.

The unique combination of a fluorine atom and a conjugated diene system attached to a benzene ring makes Benzene, 1-(1,3-butadienyl)-3-fluoro- a compelling target for future research. Investigations into its synthesis would not only provide access to this novel compound but could also lead to the development of new synthetic methodologies. Studies on its reactivity would offer valuable insights into the interplay of its functional groups and could uncover new chemical transformations.

Advanced theoretical and computational studies could play a crucial role in guiding future experimental work. Quantum chemical calculations could predict the molecule's geometry, electronic properties, and spectroscopic signatures. Such studies could also model its reactivity in various chemical reactions, providing a theoretical framework to understand and predict its chemical behavior. This computational exploration could accelerate the discovery of its properties and potential applications, paving the way for its integration into various scientific and technological fields.

Q & A

Q. What are the recommended synthetic routes for Benzene, 1-(1,3-butadienyl)-3-fluoro- under laboratory conditions?

The synthesis of this compound likely involves strategic substitution on a fluorobenzene precursor. A plausible route includes:

- Step 1 : Direct electrophilic substitution of fluorine at the meta position using a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions .

- Step 2 : Introduction of the 1,3-butadienyl group via Heck coupling or Suzuki-Miyaura cross-coupling, using a palladium catalyst and a dienyl boronic acid derivative. Reaction conditions (temperature, solvent) must be optimized to avoid side reactions from the conjugated diene system .

- Key Considerations : Monitor regioselectivity using NMR to confirm substitution patterns. Yield optimization may require inert atmosphere conditions (e.g., argon) .

Q. How can the structure of Benzene, 1-(1,3-butadienyl)-3-fluoro- be confirmed using spectroscopic techniques?

- NMR :

- IR Spectroscopy : Stretching vibrations for C-F (1200–1100 cm⁻¹) and C=C (1650–1600 cm⁻¹) bonds .

- Mass Spectrometry : Molecular ion peak at m/z ~160–170 (exact mass dependent on substituents), with fragmentation patterns reflecting loss of the dienyl group .

Advanced Research Questions

Q. What are the challenges in achieving regioselectivity during the introduction of the 1,3-butadienyl group onto the fluorinated benzene ring?